molecular formula C10H11F B12833275 1-(But-1-en-2-yl)-4-fluorobenzene CAS No. 326879-12-3

1-(But-1-en-2-yl)-4-fluorobenzene

Cat. No.: B12833275
CAS No.: 326879-12-3
M. Wt: 150.19 g/mol
InChI Key: JXOPGWYSORRJHS-UHFFFAOYSA-N
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Description

1-(But-1-en-2-yl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a butenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-1-en-2-yl)-4-fluorobenzene typically involves the alkylation of fluorobenzene with a butenyl halide under basic conditions. A common method includes the use of a strong base such as potassium tert-butoxide to deprotonate the fluorobenzene, followed by the addition of 1-bromo-2-butene to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(But-1-en-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like sodium methoxide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkanes.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-1-en-2-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-1-en-2-yl)-4-fluorobenzene depends on the specific application. In chemical reactions, the electron-withdrawing fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The butenyl group provides a site for further functionalization, allowing for the creation of a wide range of derivatives.

Comparison with Similar Compounds

    1-(But-1-en-2-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(But-1-en-2-yl)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

    1-(But-1-en-2-yl)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 1-(But-1-en-2-yl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions in various chemical and biological systems.

Properties

CAS No.

326879-12-3

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-but-1-en-2-yl-4-fluorobenzene

InChI

InChI=1S/C10H11F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3

InChI Key

JXOPGWYSORRJHS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=C(C=C1)F

Origin of Product

United States

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